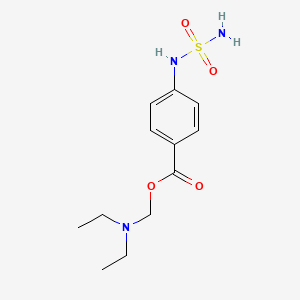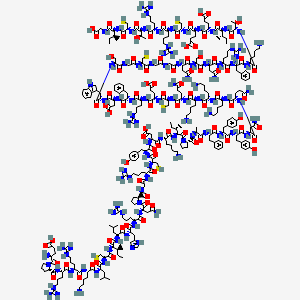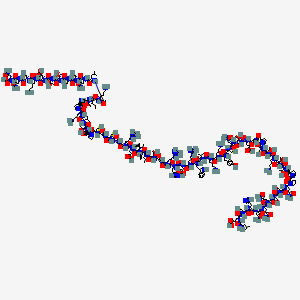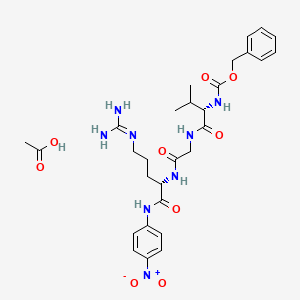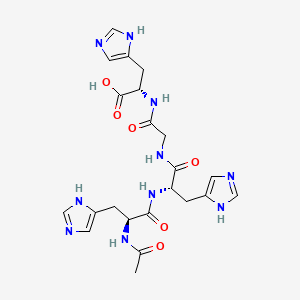
Ac-His-His-Gly-His-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ac-His-His-Gly-His-OH” is a peptide composed of the amino acids histidine and glycine . It has been studied for its potential role as a metabolite . The peptide is functionally related to glycine and L-histidine .
Synthesis Analysis
The synthesis of peptides similar to “this compound” has been reported in the literature . For instance, a study synthesized 18 alloferon analogues, which are peptides with sequences shortened from N- or C- terminus .
Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 68 bonds, 40 non-H bonds, 20 multiple bonds, 14 rotatable bonds, 5 double bonds, 15 aromatic bonds, 3 five-membered rings, 1 carboxylic acid (aliphatic), 4 secondary amides (aliphatic), 1 hydroxyl group, and 3 Imidazoles .
Chemical Reactions Analysis
The copper (II) complexes of “this compound” have been studied for their solution chemical properties, superoxide dismutase, and catecholase activity . The solution speciation was determined in the pH range 3–11 by two independent methods .
Wissenschaftliche Forschungsanwendungen
Funktionelles Modell für kupferhaltige Oxidasen
Die Kupfer(II)–Ac-His-His-Gly-His-OH (hhgh)-Komplexe wurden als funktionelle und strukturelle Modelle von kupferhaltigen Oxidasen untersucht . Die Lösungsspezies wurde im pH-Bereich von 3–11 mit zwei unabhängigen Methoden bestimmt . Die Ergebnisse, die mit den beiden Methoden erzielt wurden, stimmen sehr gut überein und zeigen die Bildung unterschiedlich protonierter CuH x L-Komplexe .
Superoxiddismutase-ähnliche Aktivität
Die {3N im } koordinierte CuL-Spezies (pH = 6–7) besitzt eine effiziente superoxiddismutase-ähnliche Aktivität . Diese Eigenschaft könnte möglicherweise nützlich bei der Entwicklung von Therapeutika für Krankheiten sein, die mit oxidativem Stress zusammenhängen.
Catecholase-ähnliche Aktivität
Die {3N im ,OH − } koordinierte CuH −1 L besitzt eine herausragende Aktivität, um die Oxidation von 3,5-Di- tert -Butylcatechol (H 2 dtbc) durch Dioxygen in 86 Gew.-% Methanol – Wasser zu katalysieren . Dies liefert das erste Beispiel dafür, dass Kupfer(II)-Peptidkomplexe in der Lage sind, kupferhaltige Oxidasen zu imitieren .
Antimikrobielle Peptide (AMPs)
Histidinreiche Peptide (HRPs) und Glycin- und Histidinreiche Peptide (GHRPs) wurden als antimikrobiell wirksam befunden . Diese Peptide sind in der Lage, pathogene Mikroorganismen abzutöten, was sie in Herausforderungen für die menschliche Gesundheit sehr begehrt macht .
Zellpenetrierende Peptide (CPPs)
HRPs und GHRPs können auch als zellpenetrierende Peptide wirken . Sie haben die Fähigkeit, Zellen zu durchdringen, eine Eigenschaft, die dringend für zelluläre Transportvehikel benötigt wird
Wirkmechanismus
Target of Action
Ac-His-His-Gly-His-OH, a histidine-rich peptide, is known for its versatile functionality . It has been reported to interact with various targets, including pathogenic microorganisms, cells, and essential or toxic metals . These interactions make it a potential candidate for various applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities .
Mode of Action
The compound’s mode of action is primarily based on its ability to interact with its targets. For instance, it can penetrate cells, kill pathogenic microorganisms, and coordinate essential or toxic metals . The presence of histidine residues in the peptide sequence allows it to bind to metal ions, which can influence its interaction with other molecules and cells .
Biochemical Pathways
It is known that histidine-rich peptides can act as antimicrobial peptides (amps), cell-penetrating peptides (cpps), and metal-chelating peptides (mcps) . These peptides can disrupt microbial cell membranes (AMPs), facilitate the delivery of molecules into cells (CPPs), or bind and transport metal ions (MCPs) .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets. For example, when acting as an AMP, it can cause cell death in pathogenic microorganisms . As a CPP, it can facilitate the delivery of molecules into cells . When acting as an MCP, it can bind and transport metal ions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the peptide’s ability to bind to metal ions . Additionally, the presence of other molecules or ions in the environment can influence the peptide’s interactions with its targets .
Biochemische Analyse
Biochemical Properties
The copper (II) complex of Ac-His-His-Gly-His-OH has been found to exhibit superoxide dismutase and catecholase activity . This suggests that this compound can interact with enzymes and other biomolecules in a way that influences their function. The nature of these interactions is largely determined by the coordination of the imidazole rings present in the peptide .
Cellular Effects
This could potentially include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its ability to form complexes with copper (II) ions. These complexes can mimic the activity of certain enzymes, such as superoxide dismutase and catecholase . This suggests that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its biochemical properties, it is possible that this peptide could exhibit changes in its effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its ability to form complexes with copper (II) ions and mimic the activity of certain enzymes, it is possible that this peptide could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)/t16-,17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUOJQYVOWCIHW-BZSNNMDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Ac-His-His-Gly-His-OH interact with copper, and what are the downstream effects of this interaction?
A1: this compound interacts with copper(II) ions in a pH-dependent manner, primarily through the imidazole nitrogen atoms of the histidine residues []. This coordination creates a variety of copper complexes with varying numbers of protons. The specific complex formed influences the compound's enzymatic activity. For example, the {3N(im)} coordinated CuL species (dominant at pH 6-7) exhibits superoxide dismutase-like activity []. On the other hand, the {3N(im),OH(-)} coordinated CuH(-1)L species (present at higher pH) demonstrates significant catecholase-like activity, efficiently catalyzing the oxidation of 3,5-di-tert-butylcatechol in a methanol-water solution []. These findings highlight how the specific coordination environment of the copper center, dictated by pH and ligand interactions, directly impacts the compound's ability to mimic the function of copper-containing enzymes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)
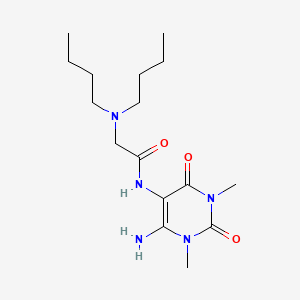
![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)
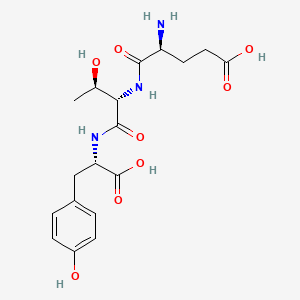
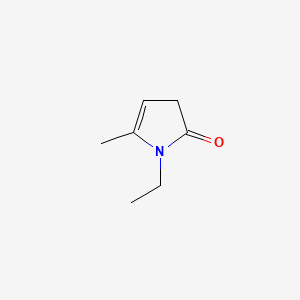
![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)
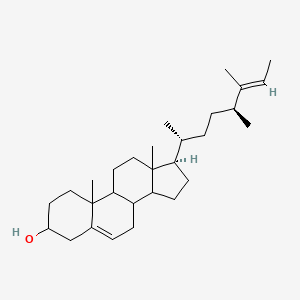
![[5-(Hydroxymethyl)-6-methylpyrazin-2-yl]methanol](/img/structure/B561534.png)

